molecular formula C3H2ClN3O2 B123238 2-Chloro-4-Nitroimidazole CAS No. 57531-37-0

2-Chloro-4-Nitroimidazole

Cat. No.: B123238
CAS No.: 57531-37-0
M. Wt: 147.52 g/mol
InChI Key: BOJZBRDIZUHTCE-UHFFFAOYSA-N
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Description

2-Chloro-4-Nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClN3O2 and its molecular weight is 147.52 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Halogen Bonding in Imidazole Derivatives

  • 2-Chloro-4-nitro-1H-imidazole derivatives exhibit distinct halogen bonding modes crucial for crystal packing in the structures of these compounds. These interactions vary in length and directionality, contributing to the formation of the crystal structure (Kubicki & Wagner, 2007).

Synthesis of Novel Ring Systems

  • The compound is instrumental in synthesizing the first examples of the 4H-imidazo[4,5-c]isoxazole ring system, demonstrating its role in creating new chemical structures (Tennant, Wallis & Weaver, 1999).

Electrophilic Substitution and Activity

  • 2-Chloro-4-nitro-1H-imidazole behaves typically under electrophilic nitration and halogenation conditions, leading to various derivatives with potential herbicidal or insecticidal activities (Hayakawa, Kimoto, Cohen & Kirk, 1998).

Photochemical Rearrangement

  • Studies have explored the photochemical behavior of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions, providing insights into the photochemical rearrangement of such compounds (Pfoertner & Daly, 1987).

Programmed Synthesis

  • 2-Chloro-4-nitro-1H-imidazoles have been used in transition-metal-catalyzed programmed sequential arylation reactions. These methods are effective for synthesizing multiarylated 4-nitroimidazoles, showing the compound's utility in complex chemical syntheses (Raina et al., 2019).

Imidazole Derivatives Interactions

  • The study of 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles shows different weak intermolecular interactions determining crystal packing, highlighting the structural diversity and intermolecular interactions in imidazole derivatives (Kubicki, 2004).

Versatile Reactions and Synthesis

  • Research has shown that 2-chloro-3-nitroimidazo[1,2-a]pyridine facilitates various nucleophilic aromatic substitutions, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin et al., 2013).

Synthesis and Reactivity Investigations

  • The preparation and reactivity of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole were explored, showing its application in various chemical synthesis strategies (Primas et al., 2013).

Safety and Hazards

While specific safety and hazard data for 2-Chloro-4-nitro-1H-imidazole is not available in the retrieved documents, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar chemicals .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

Properties

IUPAC Name

2-chloro-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZBRDIZUHTCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206150
Record name 2-Chloro-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57531-37-0
Record name 2-Chloro-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57531-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-Chloro-4-nitro-1H-imidazole?

A1: 2-Chloro-4-nitro-1H-imidazole [] is a planar molecule primarily characterized by an imidazole ring substituted with a chlorine atom at the 2nd position and a nitro group at the 4th position. The dihedral angle between the imidazole ring and the nitro group is minimal, measuring only 1.7° []. This planarity may influence its interactions with other molecules and its potential biological activity.

Q2: How can 2-Chloro-4-nitro-1H-imidazole be used in organic synthesis?

A2: 2-Chloro-4-nitro-1H-imidazole serves as a versatile building block for synthesizing complex molecules []. Its reactivity stems from the presence of the chlorine atom, which can be selectively substituted in palladium-catalyzed cross-coupling reactions. Researchers successfully employed this approach to create diverse triarylnitroimidazoles with potential medicinal applications []. This strategy allows for the introduction of various aryl groups at different positions on the imidazole ring, opening possibilities for structure-activity relationship studies and the development of novel compounds.

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